Azane;hydroiodide

Description

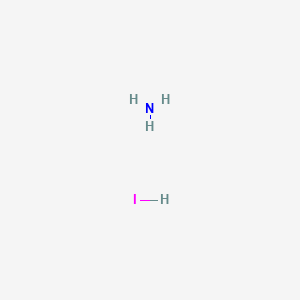

Structure

2D Structure

Properties

IUPAC Name |

azane;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWSNCTAHXBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12027-06-4 | |

| Record name | Ammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12027-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ammonium Iodide (Azane;hydroiodide) from Hydroiodic Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of ammonium iodide (NH₄I), also referred to as Azane;hydroiodide, through the direct neutralization reaction of hydroiodic acid (HI) and ammonia (NH₃). This synthesis route is fundamental and relies on a classic acid-base reaction, yielding the salt and water. This guide details the reaction mechanism, a standard experimental protocol, quantitative data, and safety considerations. The information is intended to support laboratory-scale synthesis for research and development purposes.

Reaction Principle and Mechanism

The synthesis of ammonium iodide from hydroiodic acid and ammonia is a straightforward acid-base neutralization. Hydroiodic acid, a strong acid, donates a proton (H⁺) which is accepted by ammonia, a weak base, to form the ammonium cation (NH₄⁺) and the iodide anion (I⁻).[1][2]

Molecular Equation: NH₃(aq) + HI(aq) → NH₄I(aq)[3][4]

Net Ionic Equation: NH₃(aq) + H⁺(aq) → NH₄⁺(aq)[1]

The iodide ion (I⁻) is a spectator ion in this reaction.[1] The reaction is exothermic and proceeds readily upon mixing the reactants.

Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of ammonium iodide. The primary objective is to neutralize hydroiodic acid with ammonia in a controlled manner to facilitate the crystallization of the product.

3.1 Materials and Reagents:

-

Hydroiodic Acid (HI), e.g., 47-57% aqueous solution

-

Ammonium Hydroxide (NH₄OH), e.g., 28-30% aqueous solution of NH₃

-

Deionized Water

-

Ice Bath

-

Glass reaction vessel (e.g., Erlenmeyer flask or beaker)

-

Magnetic stirrer and stir bar

-

pH indicator paper or pH meter

-

Rotary evaporator or heating mantle with distillation apparatus

-

Büchner funnel and filter paper

-

Vacuum flask

3.2 Synthesis Workflow

The general workflow for the synthesis is depicted below.

Caption: Workflow diagram illustrating the synthesis of ammonium iodide.

3.3 Step-by-Step Procedure:

-

Preparation: Place a calculated volume of ammonium hydroxide solution into the reaction vessel equipped with a magnetic stir bar. Place the vessel in an ice bath to manage the exothermic nature of the reaction.

-

Neutralization: Slowly add the hydroiodic acid solution dropwise to the stirring ammonia solution. Monitor the pH of the reaction mixture periodically. Continue adding hydroiodic acid until the solution reaches a neutral pH (approximately 7).

-

Concentration: Transfer the resulting ammonium iodide solution to a round-bottom flask. Concentrate the solution by removing water, either by gentle heating on a heating mantle or using a rotary evaporator under reduced pressure. This should be done until the solution is saturated or crystals begin to form.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then potentially in an ice bath, to maximize crystal formation. Ammonium iodide crystallizes from water in cubes.[3]

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing (Optional): Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

-

Storage: Ammonium iodide is sensitive to light and air, which can cause it to decompose and turn yellow or brown due to the formation of free iodine.[5][6] Store the final product in a tightly sealed, dark container.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data and physical properties for ammonium iodide.

| Property | Value | Reference(s) |

| Chemical Formula | NH₄I | [3][5] |

| Molar Mass | 144.94 g/mol | [3][5] |

| Appearance | White crystalline powder or colorless cubic crystals | [3] |

| Density | 2.51 g/cm³ | [3][5] |

| Melting Point | 551 °C (995 °F; 824 K), sublimes | [3][5] |

| Boiling Point | 235 °C (455 °F; 508 K) in vacuum | [3][5] |

| Solubility in Water | 155 g/100 mL (0 °C)172 g/100 mL (20 °C)250 g/100 mL (100 °C) | [3] |

| Solubility in Other Solvents | Soluble in ethanol, methanol, acetone, glycerol, and ammonia; slightly soluble in ether. | |

| pH of Solution | An aqueous solution is slightly acidic (0.1 M solution pH ≈ 4.6). | [7] |

Logical Relationships

The core of this synthesis is the acid-base reaction, which can be visualized as a proton transfer.

Caption: Proton transfer from hydroiodic acid to ammonia.

Safety and Handling

-

Hydroiodic Acid (HI): A strong, corrosive acid. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ammonia (NH₃) / Ammonium Hydroxide (NH₄OH): Corrosive and toxic. Causes skin irritation and serious eye damage. The vapor is irritating to the respiratory system. Handle in a fume hood with appropriate PPE.

-

Ammonium Iodide (NH₄I): Irritating to the eyes, respiratory system, and skin. As noted, it is light-sensitive and should be stored properly to prevent decomposition.

-

Reaction: The neutralization reaction is exothermic and can generate heat. Slow, controlled addition of reactants and the use of an ice bath are recommended to prevent boiling and splashing.

References

- 1. brainly.com [brainly.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ammonium iodide - Wikipedia [en.wikipedia.org]

- 4. gauthmath.com [gauthmath.com]

- 5. Ammonium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Preparation Of Ammonium Iodide - Nanjing Chemical Material Corp. [njchm.com]

- 7. Ammonium iodide | H4IN | CID 25487 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic analysis of "Azane;hydroiodide" (NMR, IR, Raman)

An In-depth Technical Guide to the Spectroscopic Analysis of Ammonium Iodide (Azane;hydroiodide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium iodide (NH₄I), systematically named "this compound," is an inorganic salt composed of the ammonium cation ([NH₄]⁺) and the iodide anion (I⁻)[1]. The ammonium cation possesses a tetrahedral geometry, which dictates its spectroscopic behavior. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—used to characterize ammonium iodide. It includes detailed experimental protocols, tabulated spectral data, and logical diagrams to facilitate a deeper understanding of its structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For ammonium iodide, both proton (¹H) and nitrogen-15 (¹⁵N) NMR are highly informative.

Principles

-

¹H NMR: The four protons of the ammonium cation are chemically and magnetically equivalent due to its tetrahedral symmetry and rapid tumbling in solution. This results in a single resonance. This signal is split by the NMR-active nitrogen nucleus. The most abundant nitrogen isotope, ¹⁴N (spin I=1), splits the proton signal into a 1:1:1 triplet. The less abundant ¹⁵N isotope (spin I=½, 0.37% natural abundance) would produce a doublet, which is typically not observed without isotopic enrichment.

-

¹⁵N NMR: This technique directly observes the nitrogen nucleus. Due to the low natural abundance of ¹⁵N, spectra may require longer acquisition times or ¹⁵N-enriched samples[2]. The chemical shift is sensitive to the electronic environment of the nitrogen atom. For the highly symmetric and small ammonium ion, a sharp signal is typically observed in solid-state NMR[2].

Quantitative NMR Data

The following table summarizes the expected NMR spectral parameters for the ammonium cation.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H | ~7.31 ppm | Triplet (¹H-¹⁴N coupling) | J(¹⁴N,¹H) ≈ 51 Hz | Measured in acidic D₂O to slow proton exchange[3]. The chemical shift is highly dependent on solvent and pH. |

| ¹⁵N | 15.9 ppm | Singlet | N/A | Measured in the solid state[4]. |

Experimental Protocol: ¹H NMR in Deuterated Solvent

This protocol outlines the preparation of an ammonium iodide sample for solution-state ¹H NMR analysis.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of ammonium iodide using an analytical balance.

-

Solvent Selection: Use a deuterated solvent such as Deuterium Oxide (D₂O). The use of D₂O is common for water-soluble salts, but note that it can lead to H-D exchange with the N-H protons over time, which can diminish the signal intensity[5]. A small amount of acid is required to slow this exchange and resolve the N-H coupling[3].

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate the mixture until the solid is completely dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the homogenous solution into a standard 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Cleaning and Capping: Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe®) dampened with isopropanol or ethanol to remove any dust or fingerprints. Cap the tube securely.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. For a vibrational mode to be IR-active, it must induce a change in the molecule's dipole moment.

Principles

The tetrahedral [NH₄]⁺ ion has four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄). Due to its high symmetry (Td point group), only the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are IR-active. The symmetric stretch (ν₁) and symmetric bend (ν₂) are IR-inactive. Combination bands may also be observed.

Quantitative IR Data

The table below lists the characteristic IR absorption bands for solid ammonium iodide.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity | Notes |

| 3128 | ν₃ (Asymmetric N-H Stretch) | Strong, Broad | A key indicator of the N-H bond in the ammonium ion[6]. |

| 2787 | Combination Band (e.g., ν₂ + ν₄) | Medium | Often observed in ammonium salts. |

| 1629 | ν₂ (Symmetric N-H Bend) | Weak | This mode is formally IR-inactive but can appear weakly due to crystal lattice effects. |

| 1397 | ν₄ (Asymmetric N-H Bend) | Strong | The primary bending vibration observed in the IR spectrum[6]. |

Experimental Protocol: KBr Pellet Method

This method is standard for analyzing solid samples via transmission FT-IR.

-

Equipment Preparation: Ensure all equipment (agate mortar, pestle, die set) is impeccably clean and dry. Clean with a volatile solvent like acetone and dry in an oven if necessary to remove all traces of moisture[6].

-

Weighing: Weigh approximately 1-2 mg of the ammonium iodide sample and 200-250 mg of dry, spectroscopy-grade potassium bromide (KBr)[7]. The sample concentration should be between 0.2% and 1.0%.

-

Grinding and Mixing: In the agate mortar, first grind the ammonium iodide sample by itself into a fine, fluffy powder. Add a small amount of the KBr and mix gently (trituration). Add the remaining KBr and mix thoroughly for about one minute until the mixture is homogenous[6]. Avoid prolonged grinding, as KBr is hygroscopic and can absorb atmospheric moisture.

-

Pellet Pressing: Assemble the pellet die. Transfer the KBr-sample mixture into the die bore and distribute it evenly. Insert the plunger and place the assembly into a hydraulic press.

-

Compression: Apply pressure (typically 8-10 tons for a 13 mm die) for 1-2 minutes[6][8]. Applying a vacuum to the die during pressing helps to remove trapped air and moisture, resulting in a more transparent pellet.

-

Analysis: Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder for analysis. A background spectrum using a pure KBr pellet should be collected for reference.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is complementary to IR spectroscopy, as its selection rule differs: a vibrational mode is Raman-active if it causes a change in the molecule's polarizability[9].

Principles

For the tetrahedral [NH₄]⁺ ion, all four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄) are Raman-active. The symmetric N-H stretch (ν₁) is particularly strong and characteristic in the Raman spectrum, whereas it is forbidden in the IR spectrum. This makes Raman spectroscopy an excellent tool for confirming the presence and structure of the ammonium ion.

Quantitative Raman Data

The following table describes the Raman-active modes for the ammonium ion.

| Vibrational Mode | Description | Raman Activity | Expected Wavenumber Region (cm⁻¹) |

| ν₁ (A₁) | Symmetric N-H Stretch | Active, Strong, Polarized | ~3040 |

| ν₂ (E) | Symmetric N-H Bend | Active, Weak | ~1680 |

| ν₃ (F₂) | Asymmetric N-H Stretch | Active, Medium | ~3140 |

| ν₄ (F₂) | Asymmetric N-H Bend | Active, Medium | ~1400 |

Experimental Protocol: Solid Sample Analysis

This protocol describes the analysis of a solid powder sample.

-

Sample Preparation: No extensive sample preparation is required for a solid powder. Place a small amount (a few milligrams) of ammonium iodide directly onto a clean microscope slide or into a shallow well on a sample holder.

-

Instrument Setup: Place the sample holder onto the microscope stage of the Raman spectrometer.

-

Focusing: Using the optical microscope component, bring the surface of the sample into focus. Select a representative area of the crystalline powder for analysis.

-

Parameter Selection: Choose an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred for inorganic salts to minimize potential fluorescence. Set the laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample degradation.

-

Data Acquisition: Acquire the Raman spectrum. The resulting spectrum plots the intensity of the scattered light against the energy shift (in wavenumbers, cm⁻¹) relative to the laser line.

Visualization of Analytical Workflows

Diagrams created with Graphviz help to visualize the experimental and logical relationships in the spectroscopic analysis of ammonium iodide.

References

- 1. Nitrogen NMR [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RamanBasics [sas.upenn.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Thermodynamic Properties and Phase Transitions of Ammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of ammonium iodide (NH₄I). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of this compound.

Thermodynamic Properties of Ammonium Iodide

Ammonium iodide is a compound that exhibits interesting thermodynamic behavior, crucial for its application and handling in various scientific fields. A summary of its key thermodynamic properties is presented in the table below.

| Thermodynamic Property | Value | Units | Conditions | Reference |

| Molar Mass | 144.94 | g/mol | - | [1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | -202.09 | kJ/mol | 298.15 K | [1][2] |

| Standard Molar Entropy (S°) | 113.00 | J/(mol·K) | 298.15 K | [1][2] |

| Molar Heat Capacity at Constant Pressure (Cp) | 81.76 | J/(mol·K) | 298.15 K | |

| Enthalpy of Sublimation (ΔsubH°) | 58.6 - 59.9 | kJ/mol | 298-426 K | [3] |

| Enthalpy of Transition (I → II) | 2.6 | kJ/mol | ~253 K | [4] |

Phase Transitions of Ammonium Iodide

Ammonium iodide is known to exist in several crystalline phases, with transitions between them dependent on temperature and pressure. The primary phases and their transitions are critical for understanding the material's behavior under different environmental conditions.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Conditions | Reference |

| Phase I | Cubic (NaCl-type) | Fm-3m | a = 7.199 | Room Temperature | [5][6][7] |

| Phase II | Cubic (CsCl-type, disordered) | - | - | High Pressure/Low Temp. | [4] |

| Phase III | Tetragonal | - | - | Low Temperature | [4] |

| Phase IV | Cubic (CsCl-type, ordered) | - | - | High Pressure | [4] |

The transitions between these phases have been characterized under various conditions:

-

Phase I to Phase II: This transition occurs at approximately 253 K at atmospheric pressure.[4] The enthalpy of this transformation has been determined to be 2.6(5) kJ mol⁻¹.[4] At room temperature, this transition happens at around 0.05 GPa.[4]

-

Phase II, III, and IV Transitions: A triple point where Phases II, III, and IV coexist has been identified at a pressure of 5.5 ± 0.1 kbar and a temperature of 170 ± 2 K.[4][8]

-

Phase II to Phase IV: At room temperature, a transition from Phase II to the ordered CsCl-type structure (Phase IV) occurs at approximately 27(5) kbar.[4][8]

The following diagram illustrates the relationship between the different phases of ammonium iodide under varying temperature and pressure conditions.

Caption: Phase diagram of ammonium iodide showing the transitions between its different crystalline phases as a function of temperature and pressure.

Experimental Protocols

The determination of the thermodynamic properties and phase transitions of ammonium iodide relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

DSC is a fundamental technique for measuring heat flow associated with thermal transitions in a material.

Methodology:

-

Sample Preparation: A small amount of ammonium iodide (typically 2-10 mg) is accurately weighed into an aluminum DSC pan.[9] For moisture-sensitive samples or to prevent sublimation, a hermetically sealed pan is used. The sample should be evenly distributed at the bottom of the pan to ensure good thermal contact.[10] An empty, sealed pan is used as a reference.[11]

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium). The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions: A controlled atmosphere, typically an inert gas like nitrogen, is purged through the cell to prevent oxidation and ensure a stable thermal environment.[11] The sample is then subjected to a controlled temperature program, which usually involves heating and/or cooling at a constant rate (e.g., 10 °C/min).

-

Data Acquisition and Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The temperature of the transition is determined from the onset or peak of the transition, and the enthalpy of the transition is calculated by integrating the area of the peak.

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of molecules and crystal structures, providing insights into the different phases of ammonium iodide.

Methodology:

-

Sample Preparation: Single crystals of ammonium iodide are grown from a saturated aqueous solution.[12] For high-temperature measurements, the crystal can be placed in a small heating unit and immersed in a suitable oil to prevent sublimation.[12] For high-pressure measurements, the sample is placed in a diamond anvil cell with a pressure-transmitting medium.

-

Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG laser) is used.[13] The laser is focused onto the sample, and the scattered light is collected. Polarization optics (polarizers and analyzers) are used to study the symmetry of the vibrational modes.

-

Experimental Conditions: Raman spectra are recorded at various temperatures and pressures. For temperature-dependent studies, a cryostat or a heating stage is used. For pressure-dependent studies, the pressure inside the diamond anvil cell is carefully controlled and measured.

-

Data Acquisition and Analysis: The Raman scattered light is dispersed by a monochromator and detected by a sensitive detector. The resulting spectrum shows peaks corresponding to the vibrational modes of the ammonium iodide. Changes in the number, position, and intensity of these peaks with temperature and pressure indicate phase transitions and provide information about the crystal structure of each phase.

The transient hot-wire method is an accurate technique for measuring the thermal conductivity and can also be used to determine heat capacity.

Methodology:

-

Sensor and Sample Setup: A thin platinum wire is immersed in the sample.[14] For solid samples, a hole may be drilled for the wire, or the sample can be melted around the wire.[15] The wire acts as both a heating element and a resistance thermometer.[16] A two-wire setup, with a long and a short wire in a Wheatstone bridge, is often used to compensate for end effects.[17]

-

Measurement Principle: A step-voltage is applied to the wire, causing it to heat up. The transient temperature rise of the wire is recorded over a short period (typically 1 second).[16]

-

Data Acquisition: The change in resistance of the wire, which is proportional to the temperature change, is measured with high precision using a Wheatstone bridge and a data acquisition system.

-

Data Analysis: The thermal conductivity of the sample is determined from the slope of the temperature rise versus the logarithm of time.[14] The heat capacity per unit volume can also be determined from the transient temperature data.[4] This method is advantageous as it minimizes the effects of convection.[16]

The following diagram illustrates a general workflow for the characterization of the thermodynamic properties and phase transitions of a solid material like ammonium iodide.

Caption: A generalized workflow illustrating the key experimental techniques and data analysis steps involved in the comprehensive thermodynamic characterization of ammonium iodide.

References

- 1. ammonium iodide [webbook.nist.gov]

- 2. ammonium iodide [webbook.nist.gov]

- 3. umsl.edu [umsl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Ammonium iodide | H4IN | CID 25487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystallography Open Database: Information card for entry 1010075 [crystallography.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. web.williams.edu [web.williams.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. spectrabase.com [spectrabase.com]

- 14. thermtest.com [thermtest.com]

- 15. ctherm.com [ctherm.com]

- 16. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 17. A High-Temperature Transient Hot-Wire Thermal Conductivity Apparatus for Fluids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Ammonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ammonium iodide, referred to herein by its chemical name, in various organic solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require precise information on the solubility characteristics of this compound for experimental design and formulation.

Quantitative Solubility Data

The solubility of ammonium iodide in a range of organic solvents has been compiled from various sources. The data is presented in the table below for ease of comparison. It is important to note that solubility is temperature-dependent; where available, the corresponding temperature is provided.

| Solvent | Solubility | Temperature (°C) |

| Methanol | 50.6 g / 100 g | Not Specified |

| 400 mg / mL | Not Specified[1] | |

| Ethanol | 26.3 g / 100 g | 25 |

| 270 mg / mL | Not Specified[1][2] | |

| Acetone | Very Soluble | Not Specified[3][4] |

| Glycerol | 52.9 g / 100 g | Not Specified |

| 667 mg / mL | Not Specified[1][2] | |

| Diethyl Ether | 0.48 g / 100 g | Not Specified |

| Slightly Soluble | Not Specified[3][4][5] | |

| Acetic Acid | Sparingly Soluble | Not Specified |

| Benzonitrile | Sparingly Soluble | Not Specified |

| Ethyl Acetate | Insoluble | Not Specified |

| Tributyl Phosphate | 12.7 g / 100 g | 22 |

It is also reported to be soluble in ammonia and slightly soluble in ether.[3][4][5]

Experimental Protocols for Solubility Determination

General Experimental Workflow

The determination of solubility is a multi-step process that involves the preparation of a saturated solution, ensuring equilibrium, followed by the quantitative analysis of the solute concentration.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodologies

2.2.1. Preparation of Saturated Solution

-

Solvent Selection and Preparation: Select the desired organic solvent of high purity. The solvent should be degassed if volatile and dried if hygroscopic to prevent interference with the solubility measurement.

-

Addition of Solute: In a sealable, temperature-controlled vessel, add an excess amount of ammonium iodide to a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined empirically (e.g., by taking measurements at different time points until the concentration remains constant).

2.2.2. Separation and Sampling

-

Phase Separation: Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation, followed by careful decantation of the supernatant, or by filtration through a suitable membrane that does not interact with the solvent or solute. The separation should be performed at the same temperature as the equilibration to prevent changes in solubility.

-

Sampling: A precise volume or mass of the clear, saturated supernatant is carefully withdrawn for analysis.

2.2.3. Quantitative Analysis

The concentration of ammonium iodide in the sampled aliquot can be determined using several analytical methods. The choice of method will depend on the solvent and the required accuracy.

-

Gravimetric Analysis:

-

A known mass or volume of the saturated solution is taken.

-

The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the ammonium iodide).

-

The mass of the remaining ammonium iodide residue is measured.

-

The solubility is then calculated as the mass of the solute per mass or volume of the solvent.

-

-

Titrimetric Analysis:

-

For solvents in which it is feasible, the iodide ion can be titrated. A common method is the oxidation-reduction titration of iodide.

-

An aliquot of the saturated solution is dissolved in an appropriate medium.

-

A standard solution of an oxidizing agent, such as potassium iodate (KIO₃), is used as the titrant in the presence of an acid and an indicator to determine the endpoint.

-

-

Spectroscopic Analysis:

-

If ammonium iodide exhibits a measurable absorbance at a specific wavelength in the chosen solvent, UV-Vis spectroscopy can be used.

-

A calibration curve must first be prepared using solutions of known ammonium iodide concentrations in the same solvent.

-

The absorbance of the saturated solution is measured, and the concentration is determined from the calibration curve.

-

-

Chromatographic Analysis:

-

Techniques like Ion Chromatography (IC) can be employed to determine the concentration of the ammonium or iodide ions.

-

The saturated solution is appropriately diluted and injected into the chromatograph.

-

The concentration is determined by comparing the peak area to that of known standards.

-

Logical Relationships in Solubility Determination

The process of determining solubility follows a logical sequence of steps, each with a specific purpose. The following diagram illustrates the logical relationship between the key stages of a solubility experiment.

Caption: Logical flow of a solubility determination experiment.

This guide provides a foundational understanding of the solubility of ammonium iodide in organic solvents and a practical framework for its experimental determination. For critical applications, it is recommended to perform independent verification of solubility under the specific conditions of your experiment.

References

- 1. Ammonium iodide | H4IN | CID 25487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Chemical Stability and Decomposition Pathways of Azane;hydroiodide (Ammonium Iodide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and decomposition pathways of azane;hydroiodide, more commonly known as ammonium iodide (NH₄I). This document consolidates available data on its physical and chemical properties, outlines its decomposition mechanisms under various conditions, and provides generalized experimental protocols for its analysis.

Introduction

Ammonium iodide is an inorganic salt with the chemical formula NH₄I.[1][2] It exists as a white, crystalline solid and is soluble in water and ethanol.[1][2] The compound is known for its sensitivity to light and atmospheric conditions, which can lead to discoloration and decomposition.[3] Understanding the stability and decomposition of ammonium iodide is crucial for its application in various fields, including chemical synthesis and pharmaceuticals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of ammonium iodide is presented in Table 1. This data is essential for handling, storage, and experimental design involving this compound.

| Property | Value | Reference(s) |

| Chemical Formula | NH₄I | [2] |

| Molar Mass | 144.94 g/mol | [1][2] |

| Appearance | White crystalline powder | [1][2] |

| Density | 2.51 g/cm³ | [2] |

| Melting Point | 551 °C (sublimes) | [2] |

| Boiling Point | 235 °C (decomposes in vacuum) | [2] |

| Solubility in Water | 155 g/100 mL (0 °C), 172 g/100 mL (20 °C) | |

| Decomposition Products | Ammonia (NH₃), Hydrogen Iodide (HI), Iodine (I₂), Nitrogen Oxides (under specific conditions) | [4][5] |

Table 1: Physical and Chemical Properties of Ammonium Iodide

Chemical Stability

Ammonium iodide is a relatively unstable compound, particularly when exposed to light, air (specifically moisture), and high temperatures.

-

Light Sensitivity: Exposure to light can initiate the decomposition of ammonium iodide, leading to the formation of iodine, which imparts a yellow or brown color to the salt.[3] For this reason, it should be stored in dark or opaque containers.

-

Hygroscopic Nature: The compound is deliquescent, readily absorbing moisture from the atmosphere. This absorbed water can facilitate decomposition, especially in the presence of oxygen.

-

Thermal Stability: Ammonium iodide is unstable at elevated temperatures and will decompose upon heating. The decomposition process begins at temperatures below its melting point.

Decomposition Pathways

The decomposition of ammonium iodide can proceed through several pathways, primarily dependent on the environmental conditions.

In an inert atmosphere, ammonium iodide undergoes reversible thermal decomposition to gaseous ammonia and hydrogen iodide.

NH₄I(s) ⇌ NH₃(g) + HI(g)

At higher temperatures, the hydrogen iodide produced can further decompose into hydrogen and iodine gas.

2HI(g) ⇌ H₂(g) + I₂(g)

Under conditions of high temperature and in the presence of an oxidant (such as atmospheric oxygen), the ammonia produced may be oxidized to form nitrogen oxides (NOx) and water.[4][5] The specific nitrogen oxide formed (e.g., NO, NO₂, N₂O) would depend on the temperature and oxygen concentration.

Figure 1: Thermal Decomposition Pathways of Ammonium Iodide.

In the presence of water and oxygen (from the air), ammonium iodide decomposes to form ammonia, and the iodide ions are oxidized to elemental iodine. This process is responsible for the characteristic yellowing of the compound upon exposure to moist air.

4NH₄I(aq) + O₂(g) + 2H₂O(l) → 4NH₃(aq) + 2I₂(s) + 4H₂O(l) (Simplified overall reaction)

The aqueous solution of ammonium iodide is slightly acidic due to the hydrolysis of the ammonium ion:

NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq)

Figure 2: Decomposition and Hydrolysis of Ammonium Iodide in Aqueous Solution.

Experimental Protocols

The following are generalized experimental protocols for investigating the stability and decomposition of ammonium iodide.

This protocol outlines a general procedure for observing the thermal decomposition of ammonium iodide and identifying its primary gaseous products.

Materials:

-

Ammonium iodide

-

Test tube or reaction vial

-

Heating mantle or Bunsen burner

-

Gas delivery tube

-

Moist red litmus paper

-

Starch paper

-

Fume hood

Procedure:

-

Place a small amount (e.g., 0.5 g) of ammonium iodide into the test tube.

-

Set up the apparatus in a fume hood.

-

Gently heat the test tube.

-

Observe any color changes in the solid and the formation of any vapor.

-

Hold a piece of moist red litmus paper at the mouth of the test tube. A color change to blue indicates the presence of ammonia.

-

Hold a piece of starch paper at the mouth of the test tube. A color change to blue-black indicates the presence of iodine vapor (from the decomposition of hydrogen iodide).

-

Continue heating to observe further changes and the sublimation of the solid.

Figure 3: Experimental Workflow for Thermal Decomposition Analysis.

This protocol describes a method to study the decomposition of ammonium iodide in water and the formation of iodine.

Materials:

-

Ammonium iodide

-

Distilled water

-

Beaker or flask

-

Stir plate and stir bar

-

Starch solution

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Prepare a solution of ammonium iodide in distilled water (e.g., 0.1 M).

-

Divide the solution into two containers. One will be the control, and the other will be the experimental sample.

-

Expose the experimental sample to air and light, while keeping the control sample in a dark, sealed container.

-

At regular intervals, take a small aliquot from the experimental sample and add a few drops of starch solution. The appearance of a blue-black color indicates the formation of iodine.

-

(Optional) For a quantitative analysis, the concentration of the formed triiodide ion (I₃⁻, from I₂ + I⁻) can be measured over time using a spectrophotometer at its λ_max.

Conclusion

This compound (ammonium iodide) is a compound with limited stability, being susceptible to decomposition by heat, light, and moisture. Its primary thermal decomposition products are ammonia and hydrogen iodide. In the presence of air and moisture, it decomposes to produce ammonia and elemental iodine. A thorough understanding of these decomposition pathways and the factors that influence them is critical for the safe handling, storage, and effective utilization of ammonium iodide in scientific and industrial applications. The provided experimental protocols offer a foundational approach for the qualitative and quantitative analysis of its stability.

References

An In-depth Technical Guide to the Physical Properties of Ammonium Iodide Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of ammonium iodide (NH₄I) crystals. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for the determination of these properties are also included to support laboratory research and development.

General Characteristics

Ammonium iodide is an inorganic salt that typically appears as colorless cubic crystals or a white crystalline powder.[1][2] It is an odorless compound with a sharp, saline taste.[1] Due to its hygroscopic nature, it readily absorbs moisture from the air.[3] Furthermore, ammonium iodide is sensitive to light and air; exposure can cause it to turn yellow or brown due to the liberation of iodine.[1]

Quantitative Physical Properties

The key physical properties of ammonium iodide are summarized in the tables below for quick reference.

Table 1: Crystallographic and Structural Data

| Property | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Fm-3m | [1] |

| Space Group Number | 225 | [1] |

| Lattice Constant (a) | 7.199 Å | [1] |

Table 2: Thermodynamic and Physical Constants

| Property | Value | Conditions | Reference |

| Molar Mass | 144.94 g/mol | [2] | |

| Density | 2.51 g/cm³ | [2] | |

| Melting Point | 551 °C (sublimes) | [1][2] | |

| Boiling Point | 235 °C | in vacuum | [2] |

| Vapor Pressure | 1 mm Hg | 210.9 °C | [1] |

| Refractive Index | 1.7031 | [1] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature | Reference |

| Water | 155 g/100 mL | 0 °C | [2] |

| 172 g/100 mL | 20 °C | [2] | |

| 250 g/100 mL | 100 °C | [2] | |

| Ethanol | Soluble | [2] | |

| Methanol | Soluble | [3] | |

| Acetone | Soluble | [3] | |

| Glycerol | Soluble | [3] | |

| Diethyl Ether | Slightly soluble | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of ammonium iodide crystals.

The crystal structure of ammonium iodide is determined using single-crystal or powder X-ray diffraction.

-

Principle: X-rays are diffracted by the electron clouds of the atoms in a crystalline solid. The resulting diffraction pattern is characteristic of the crystal lattice structure. By analyzing the positions and intensities of the diffracted beams, the unit cell dimensions and atomic arrangement can be elucidated.

-

Instrumentation: A diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for sample orientation, and a detector.

-

Sample Preparation: A high-quality, single crystal of ammonium iodide is mounted on a goniometer head. For powder diffraction, the crystalline sample is finely ground to a homogenous powder.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. For powder samples, a range of 2θ angles is scanned.

-

Data Analysis: The diffraction data is processed to determine the unit cell parameters, space group, and atomic coordinates. This is often achieved using specialized software that can solve and refine the crystal structure. For instance, high-pressure studies on ammonium iodide have been conducted using in situ synchrotron X-ray diffraction to investigate phase transitions.[4]

The melting point of ammonium iodide is determined with the observation that it sublimes at its melting temperature. Differential Scanning Calorimetry (DSC) is a suitable technique for this analysis.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions like melting result in an endothermic peak on the DSC thermogram, from which the melting temperature can be determined.

-

Instrumentation: A Differential Scanning Calorimeter with a furnace, sample and reference pans, and a temperature controller.

-

Sample Preparation: A small, accurately weighed amount of ammonium iodide is placed in an aluminum or gold crucible. Due to its hygroscopic nature, it is crucial to handle the sample in a dry environment and use a hermetically sealed pan to prevent water absorption.

-

Experimental Conditions:

-

Temperature Program: A linear heating rate is applied, typically in the range of 5-20 °C/min.

-

Purge Gas: An inert gas, such as nitrogen or argon, is used to purge the sample chamber to prevent oxidation.

-

-

Data Analysis: The onset temperature of the endothermic peak in the DSC curve is taken as the melting point. The enthalpy of fusion can be calculated from the area of the peak.

The density of ammonium iodide crystals can be determined using the pycnometer method.

-

Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., distilled water), and then with the solid sample and the reference liquid, the volume of the solid can be determined, and thus its density.

-

Instrumentation: A pycnometer, an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is measured.

-

The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.

-

A known mass of ammonium iodide crystals is placed in the empty pycnometer.

-

The pycnometer containing the sample is then filled with a liquid in which the sample is insoluble, and the total mass is measured.

-

-

Calculation: The density is calculated by dividing the mass of the ammonium iodide sample by the volume of water it displaces.

The solubility of ammonium iodide in a solvent like water at different temperatures can be determined by preparing saturated solutions.

-

Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a given temperature. By determining the concentration of the solute in a saturated solution, the solubility at that temperature can be found.

-

Instrumentation: Temperature-controlled water bath/shaker, analytical balance, volumetric flasks, and filtration apparatus.

-

Procedure:

-

An excess amount of ammonium iodide is added to a known volume of the solvent in a sealed flask.

-

The flask is placed in a temperature-controlled shaker and agitated for a prolonged period to ensure equilibrium is reached and a saturated solution is formed.

-

A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and its concentration is determined. This can be done by gravimetric analysis (evaporating the solvent and weighing the residue) or by titration.

-

This process is repeated at various temperatures to construct a solubility curve.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a crystalline solid such as ammonium iodide.

Caption: Workflow for Physical Property Characterization of Ammonium Iodide.

References

- 1. Ammonium iodide | H4IN | CID 25487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium iodide - Wikipedia [en.wikipedia.org]

- 3. Ammonium Iodide CAS 12027-06-4, Ammoniumiodid Price | NCMC [njchm.com]

- 4. Structural properties of ammonium iodide under high pressure - RSC Advances (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Insights into Azane;hydroiodide (Ammonium Iodide)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of azane;hydroiodide, more commonly known as ammonium iodide (NH₄I). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating theoretical and experimental data on this compound. This document details the molecule's structural, vibrational, and electronic properties, supported by data from computational studies and experimental findings. Methodologies for both computational and experimental analyses are outlined to facilitate the replication and extension of these findings. All quantitative data is presented in structured tables for ease of comparison, and key computational workflows are visualized using diagrams.

Introduction

Ammonium iodide (NH₄I) is an inorganic compound with the chemical formula NH₄I. It exists as a white, crystalline solid at standard conditions and is soluble in water and ethanol.[1] In various applications, from chemical synthesis to materials science, a fundamental understanding of its molecular properties at the quantum level is crucial. Quantum chemical calculations offer a powerful lens through which to investigate the geometry, electronic structure, and vibrational dynamics of NH₄I, providing insights that complement and elucidate experimental observations.

This guide focuses on the theoretical characterization of the common crystalline phase of ammonium iodide. It presents a synthesis of available data from computational and experimental studies to provide a holistic view of the molecule's behavior.

Molecular and Crystal Structure

Ammonium iodide is an ionic compound composed of the ammonium cation (NH₄⁺) and the iodide anion (I⁻). Experimentally, at ambient conditions, it adopts a face-centered cubic (FCC) crystal structure.

Table 1: Experimental and Calculated Structural Parameters for Ammonium Iodide

| Parameter | Experimental Value[2] | Calculated Value (Phase V at 80 GPa)[3] |

| Crystal System | Cubic | Tetragonal |

| Space Group | F m -3 m[2] | P4/nmm |

| Lattice Constant, a (Å) | 7.199[2] | 3.16 |

| Lattice Constant, c (Å) | 7.199[2] | 4.38 |

| α (°) | 90[2] | 90 |

| β (°) | 90[2] | 90 |

| γ (°) | 90[2] | 90 |

Note: The calculated values are for a high-pressure phase (Phase V) as a detailed computational study on the ambient F m -3 m phase was not available in the surveyed literature. These high-pressure calculations demonstrate the utility of ab initio methods in exploring the structural properties of ammonium iodide under various conditions.

Vibrational Properties

The vibrational modes of ammonium iodide have been characterized experimentally using infrared (IR) and Raman spectroscopy. These techniques probe the stretching and bending vibrations of the N-H bonds in the ammonium cation, as well as lattice vibrations.

Table 2: Experimental Vibrational Frequencies for Ammonium Iodide

| Vibrational Mode | IR Frequency (cm⁻¹)[4] | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3128, 2787 | Not prominently reported |

| N-H Bend (ν₂) | 1629 | Not prominently reported |

| N-H Bend (ν₄) | 1397 | Not prominently reported |

Note: The provided IR frequencies are for pure ammonium iodide. Raman spectra of pure ammonium iodide are available but specific peak assignments were not detailed in the readily accessible literature.

Electronic Properties

Quantum chemical calculations are particularly adept at elucidating the electronic structure of materials. For ammonium iodide, computational studies under high pressure have explored its electronic band structure and density of states.

Table 3: Calculated Electronic Properties for High-Pressure Phases of Ammonium Iodide

| Property | Calculated Value (Ibam phase at 90 GPa)[3] | Calculated Value (Cm phase at 120 GPa)[3] |

| Band Gap (eV) | ~2.5 | ~2.0 |

Note: These calculations on high-pressure phases indicate that ammonium iodide is a wide-bandgap insulator, a property that is expected to hold at ambient pressure as well.

Thermochemical Properties

The thermodynamic stability and reactivity of ammonium iodide can be understood through its thermochemical properties.

Table 4: Experimental Thermochemical Data for Ammonium Iodide

| Property | Value |

| Standard Molar Enthalpy of Formation (solid) | -201 kJ/mol[5] |

| Molar Mass | 144.94 g/mol [1] |

| Density | 2.51 g/cm³[1] |

| Melting Point | 551 °C (sublimes)[1] |

| Boiling Point | 235 °C (in vacuum)[1] |

Methodologies and Protocols

Quantum Chemical Calculation Protocol

A general workflow for performing quantum chemical calculations on solid-state ammonium iodide is outlined below. This protocol is based on common practices in computational materials science.

References

An In-depth Technical Guide to Ammonium Iodide: Discovery, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium iodide (NH₄I), a compound of historical significance in chemistry and medicine, continues to find relevance in modern scientific endeavors. This technical guide provides a comprehensive overview of the discovery of its constituent element, iodine, which paved the way for its synthesis. It details key historical and contemporary methods for the synthesis of ammonium iodide, presenting them as actionable experimental protocols. Quantitative data for these methods are summarized for comparative analysis. Furthermore, this guide explores the roles of the constituent ions of ammonium iodide in biological signaling pathways and its applications as a reagent in synthetic organic chemistry, with a particular focus on its relevance to drug discovery and development.

Discovery and Historical Context

While the precise first synthesis and identification of ammonium iodide as a distinct compound are not well-documented, its history is intrinsically linked to the discovery of its key component, iodine. The discovery of iodine in 1811 by French chemist Bernard Courtois was a serendipitous event that emerged from the economic and military necessities of the Napoleonic Wars.[1][2][3]

Courtois was working on extracting sodium and potassium compounds from seaweed ash for the production of saltpeter, a crucial ingredient for gunpowder.[3] During this process, he observed that the metallic vessels were corroding. While investigating the cause, he added sulfuric acid to the seaweed ash, which unexpectedly produced a violet vapor that condensed into dark, lustrous crystals.[1][3] This new substance was iodine, named from the Greek word "iodes" meaning "violet-colored".[4] The discovery was formally announced in 1813, and the elemental nature of iodine was confirmed by chemists Humphry Davy and Joseph Louis Gay-Lussac.[1][4]

The isolation of iodine opened the door to the preparation of its various salts, including ammonium iodide. Early applications of ammonium iodide in the 19th and early 20th centuries were primarily medicinal. It was utilized for its expectorant properties in treating respiratory conditions like bronchitis and asthma, and as a source of iodine for thyroid-related disorders.[3]

Synthesis Methods of Ammonium Iodide

Several methods have been developed for the synthesis of ammonium iodide, ranging from direct acid-base neutralization to precipitation reactions and more recent patented processes.

Synthesis via Neutralization of Hydroiodic Acid with Ammonia

This is a straightforward and common laboratory method based on the acid-base reaction between hydroiodic acid and ammonia.[1]

Reaction: NH₃ + HI → NH₄I or NH₄OH + HI → NH₄I + H₂O

Experimental Protocol:

-

Materials: Hydroiodic acid (HI) solution (e.g., 57% in water), Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%), deionized water, ice bath, magnetic stirrer, pH indicator paper.

-

Procedure:

-

In a well-ventilated fume hood, place a beaker containing a known volume of hydroiodic acid in an ice bath and begin stirring.

-

Slowly add ammonium hydroxide solution dropwise to the stirred hydroiodic acid. The reaction is exothermic, and the temperature should be monitored and maintained below 25°C.

-

Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the solution is neutral to slightly alkaline (pH 7-8).

-

Once the desired pH is reached, stop the addition of ammonium hydroxide.

-

The resulting solution of ammonium iodide can be concentrated by gentle heating under reduced pressure to induce crystallization.

-

The crystals are then collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried in a vacuum desiccator.

-

-

Safety Precautions: Hydroiodic acid and concentrated ammonia are corrosive and have pungent fumes. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis via Precipitation from Potassium Iodide and Ammonium Sulfate

This method relies on the lower solubility of potassium sulfate in the reaction mixture to drive the formation of ammonium iodide.[5]

Reaction: 2KI + (NH₄)₂SO₄ → 2NH₄I + K₂SO₄ (s)

Experimental Protocol:

-

Materials: Potassium iodide (KI), ammonium sulfate ((NH₄)₂SO₄), deionized water, ethanol, heating mantle, magnetic stirrer, filtration apparatus.

-

Procedure:

-

Prepare a concentrated aqueous solution of potassium iodide. For example, dissolve 254 g of KI in 125 mL of water.[5]

-

Prepare a saturated aqueous solution of ammonium sulfate in boiling water. For example, dissolve 100 g of (NH₄)₂SO₄ in 125 mL of boiling water.[5]

-

Mix the two solutions while hot and then allow the mixture to cool.

-

To further decrease the solubility of potassium sulfate, add ethanol (e.g., 40 mL) to the cooled mixture and let it stand for several hours, preferably overnight, to allow for complete precipitation.[5]

-

Filter off the precipitated potassium sulfate.

-

The filtrate, which contains the ammonium iodide, is then concentrated by evaporation. Small amounts of ammonia water can be added during evaporation to prevent the decomposition of ammonium iodide.[5]

-

Upon concentration, ammonium iodide will crystallize out. The crystals are collected by filtration and dried.

-

-

Safety Precautions: Standard laboratory safety practices should be followed. Handle hot solutions with care.

Synthesis via Reaction of Iodine, Ammonia, and Hydrazine Hydrate

A patented method describes a process that avoids the use of hydroiodic acid and is claimed to have a high product purity.[6]

Reaction: 2I₂ + 4NH₃·H₂O + N₂H₄·H₂O → 4NH₄I + N₂ + 5H₂O[6]

Experimental Protocol:

-

Materials: Iodine (I₂), concentrated ammonia water (e.g., 25%), hydrazine hydrate (e.g., 80%), deionized water, magnetic stirrer, filtration apparatus, vacuum evaporator, drying oven.

-

Procedure (based on an example from the patent):

-

Add 51.27 g of 99% iodine to 50.44 g of water in a reaction vessel.[6]

-

Add 30.66 g of 25% ammonia water to the iodine slurry and mix.[6]

-

While stirring, add 7.53 g of 80% hydrazine hydrate to the mixture and allow it to react for 10 minutes.[6]

-

Filter the resulting solution.

-

The filtrate is then evaporated under vacuum (e.g., 0.08 MPa) at a temperature of around 90°C until crystallization begins.[6]

-

The precipitated crystals are dried in an oven at 50°C for 4 hours.[6]

-

-

Safety Precautions: Hydrazine hydrate is toxic and a suspected carcinogen. This synthesis must be conducted in a well-ventilated fume hood with appropriate PPE. Iodine can cause stains and burns.

Quantitative Data Summary

The following table summarizes the available quantitative data for the described synthesis methods.

| Synthesis Method | Reactants | Molar Ratio (Example) | Reaction Time (Example) | Yield | Purity | Reference |

| Neutralization | Hydroiodic Acid, Ammonia | Stoichiometric | Not specified | High (typically) | Dependent on reactant purity | [1] |

| Precipitation | Potassium Iodide, Ammonium Sulfate | KI : (NH₄)₂SO₄ ≈ 2:1 | 12 hours (for precipitation) | Not specified | Not specified | [5] |

| Patented Method | Iodine, Ammonia, Hydrazine Hydrate | I₂ : NH₃ : N₂H₄·H₂O ≈ 2 : 4.5-6.0 : 1.0-1.2 | 5-10 minutes | Not specified in patent claims | >99% | [6] |

Role in Signaling Pathways and Drug Development

While historically used as a therapeutic agent, ammonium iodide's role in modern drug development is more nuanced, primarily serving as a source of iodide ions or as a reagent in chemical synthesis. The biological effects of ammonium iodide can be considered by examining the individual roles of the ammonium and iodide ions in cellular signaling.

Iodide Ion Signaling

The iodide ion is a critical component of thyroid hormones (T3 and T4), which regulate metabolism, growth, and development.[7] The transport of iodide into thyroid follicular cells is mediated by the sodium-iodide symporter (NIS). The signaling pathways that regulate NIS expression and function are of significant interest in the context of thyroid diseases.

One key pathway is the PI3K/Akt signaling pathway . Studies have shown that excess iodide can inhibit NIS expression and function. This inhibitory effect is mediated, at least in part, through the activation of the PI3K/Akt pathway, which is linked to the generation of reactive oxygen species (ROS).[4] This suggests a feedback mechanism where high intracellular iodide concentrations, which can be achieved through the administration of salts like ammonium iodide, can modulate thyroid hormone synthesis.

Figure 1: Simplified diagram of the inhibitory effect of excess iodide on the PI3K/Akt signaling pathway, leading to reduced sodium-iodide symporter (NIS) gene expression and consequently decreased iodide uptake in thyroid cells.

Ammonium Ion Signaling

The ammonium ion can be transported across cell membranes via various ion transporters, including those for potassium, due to their similar ionic radii. In the central nervous system, elevated ammonium levels can interfere with synaptic transmission and have been implicated in the pathophysiology of hepatic encephalopathy. Ammonium ions can affect intracellular pH and disturb ion gradients, which are crucial for normal neuronal function.

Applications in Synthetic Chemistry for Drug Development

Ammonium iodide has found utility as a versatile reagent and catalyst in organic synthesis, contributing to the development of medicinally relevant molecules.

-

Catalyst in Multi-Component Reactions (MCRs): MCRs are highly efficient reactions where three or more reactants combine in a single step to form a complex product. These reactions are valuable in drug discovery for rapidly generating libraries of diverse compounds. Ammonium iodide has been used as a catalyst in such reactions, for example, in the synthesis of quinoline derivatives.[8]

-

Iodinating Agent: In combination with an oxidant like hydrogen peroxide, ammonium iodide can serve as a source of electrophilic iodine for the iodination of aromatic and heterocyclic compounds, which are common scaffolds in pharmaceuticals.[1]

-

Synthesis of Nitrogen-Containing Heterocycles: Ammonium iodide can act as both a source of iodide and ammonia in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

The following diagram illustrates a generalized workflow for the use of ammonium iodide in a multi-component reaction for the synthesis of a small molecule library in a drug discovery context.

Figure 2: A generalized experimental workflow illustrating the use of ammonium iodide as a catalyst in a multi-component reaction for the generation of a compound library for high-throughput screening in a drug discovery program.

Conclusion

Ammonium iodide, a compound with a rich history rooted in the discovery of iodine, remains a relevant substance in modern science. The synthesis methods for ammonium iodide are well-established, offering routes with varying levels of simplicity, cost-effectiveness, and resulting purity. For researchers and drug development professionals, understanding these synthetic pathways is crucial for obtaining this reagent. While its direct therapeutic applications have largely been superseded, the individual ionic components of ammonium iodide continue to be subjects of study in cellular signaling. Furthermore, the utility of ammonium iodide as a catalyst and reagent in organic synthesis underscores its continuing importance in the creation of novel molecules with potential therapeutic value. This guide provides a foundational understanding of ammonium iodide, from its historical origins to its practical synthesis and applications in contemporary research and development.

References

- 1. Ammonium iodide - Wikipedia [en.wikipedia.org]

- 2. Preparation Of Ammonium Iodide - Nanjing Chemical Material Corp. [njchm.com]

- 3. CN104003420B - A kind of preparation method of ammonium iodide - Google Patents [patents.google.com]

- 4. The acute inhibitory effect of iodide excess on sodium/iodide symporter expression and activity involves the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajsonline.org [ajsonline.org]

- 7. cusabio.com [cusabio.com]

- 8. Ammonium iodide-catalyzed radical-mediated tandem cyclization of aromatic aldehydes, arylamines and 1,4-dioxane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Azane;hydroiodide (Ammonium Iodide) as a Precursor in Chemical Syntheses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium iodide (NH₄I), systematically named Azane;hydroiodide, is a white, crystalline inorganic salt with significant utility as a precursor in a wide array of chemical syntheses.[1] Its high solubility in water and ethanol, coupled with its ability to act as a versatile source of both iodide anions and ammonia, makes it an invaluable reagent in organic, inorganic, and materials science.[1][2][3] This technical guide provides an in-depth overview of the core applications of ammonium iodide, focusing on its role in the synthesis of nitrogen-containing heterocycles, iodination reactions, C-N cross-coupling, and advanced materials.

Physicochemical Properties and Handling

Proper handling and storage of ammonium iodide are crucial for maintaining its purity and reactivity. It is hygroscopic and light-sensitive; exposure to air and light can cause it to decompose and turn yellow or brown due to the formation of iodine.[2][3] Therefore, it should be stored in a tightly sealed, dark container in a dry environment.

| Property | Value |

| Chemical Formula | NH₄I |

| Molar Mass | 144.94 g/mol |

| Appearance | White crystalline powder |

| Density | 2.51 g/cm³ |

| Melting Point | 551 °C (sublimes) |

| Boiling Point | 235 °C (in vacuum) |

| Solubility in water | 172 g/100 mL (20 °C) |

(Data sourced from[1])

Synthesis of Nitrogen-Containing Heterocycles

Ammonium iodide is a key reagent in the construction of various nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. It can function as a nitrogen source, a catalyst, or a reagent to facilitate cyclization and annulation reactions.[4][5] For instance, it has been successfully employed in the catalyst-free synthesis of fused triazines, such as 5-aza-9-deazapurine derivatives.[4]

Quantitative Data: Synthesis of N-Heterocycles

| Target Heterocycle | Reactants | Key Conditions | Yield (%) |

| 5-Aza-9-deazapurine | Aromatic aldehydes, Aminoazoles, NH₄I | Open-air, catalyst-free | up to 92% |

| Flavones | 2′-Hydroxychalcones, NH₄I | Eco-friendly, iodine source | Good |

| 2-Substituted Benzimidazoles | 2-Aminobenzonitrile, NH₄I, H₂O₂ | Acetic acid, room temp., 12h | 92.6% |

Experimental Protocol: Synthesis of 2-Iodo-1H-benzimidazole

This protocol describes the synthesis of a benzimidazole derivative using ammonium iodide as a key reagent.[6]

-

Reaction Setup: Dissolve 2-aminobenzonitrile (0.02 mol) and ammonium iodide (0.02 mol) in acetic acid (50 mL) in a suitable reaction vessel.

-

Stirring: Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

-

Reagent Addition: Slowly add 30% aqueous hydrogen peroxide solution (0.13 mol) to the mixture at room temperature.

-

Reaction Time: Continue stirring the reaction mixture for 12 hours.

-

Work-up: Upon completion, treat the solution with 40 mL of aqueous sodium thiosulphate solution (0.03 mol) to quench any remaining peroxide.

-

Basification: Adjust the pH to approximately 8 by adding a 20% sodium hydroxide solution. Stir the mixture for an additional 30 minutes at room temperature.

-

Isolation: The product, which partially precipitates, is isolated by vacuum filtration to yield the desired 2-substituted benzimidazole.[6]

Visualization: General Workflow for N-Heterocycle Synthesis

Iodination and Halogenation Reactions

Ammonium iodide serves as an excellent and often more environmentally friendly source of iodine for various organic transformations.[1] In combination with an oxidant such as hydrogen peroxide (H₂O₂), it facilitates the clean iodination of ketones and aromatic compounds.[1][7] It is also utilized in halide exchange processes like the Finkelstein reaction to produce alkyl iodides.[3]

Quantitative Data: NH₄I-Mediated Iodination

| Substrate | Co-reagent/Oxidant | Product | Conditions |

| Ketones | H₂O₂ | Iodinated Ketones | "Green Chemistry" approach |

| Aromatic Compounds | H₂O₂ | Iodinated Aromatics | Eco-friendly, oxy-iodination |

| 2′-Hydroxychalcones | (Self-cyclization) | Flavones | Iodine source for cyclization |

Experimental Protocol: Eco-Friendly Oxy-iodination of an Aromatic Compound

This protocol provides a general method for the iodination of electron-rich aromatic systems.[6][7]

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate and a stoichiometric amount of ammonium iodide in a suitable solvent (e.g., acetic acid).

-

Addition of Oxidant: While stirring at room temperature, slowly add an aqueous solution of hydrogen peroxide (H₂O₂) dropwise.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography to obtain the pure iodinated aromatic compound.

Visualization: Logic of NH₄I as an Iodine Source

C-N Cross-Coupling Reactions

In the context of palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, ammonia (for which NH₄I can be a surrogate or source) is a crucial coupling partner for synthesizing primary arylamines from aryl halides.[8] While the iodide anion (I⁻) can sometimes inhibit the catalytic cycle by coordinating to the palladium center, understanding its role is critical for reaction optimization.[9][10]

Quantitative Data: Representative C-N Cross-Coupling

| Aryl Halide | Amine Source | Catalyst System | Product |

| Aryl Iodides | Ammonia / NH₄⁺ source | Pd-based catalyst with biarylphosphine ligands | Primary Arylamines |

| Aryl Bromides | Ammonia / NH₄⁺ source | Pd-based catalyst with biarylphosphine ligands | Primary Arylamines |

| Aryl Chlorides | Ammonia / NH₄⁺ source | Pd-based catalyst with biarylphosphine ligands | Primary Arylamines |

Experimental Protocol: General Procedure for Pd-Catalyzed Amination

This protocol outlines a general procedure for the synthesis of primary arylamines.

-

Catalyst Preparation: In a glovebox, add the palladium precatalyst and the appropriate biarylphosphine ligand to an oven-dried, screw-cap vial.

-

Reagent Addition: Add the aryl halide, a base (e.g., NaOtBu or Cs₂CO₃), and a solvent (e.g., toluene or dioxane).

-

Amine Source: Add the ammonia source. This can be aqueous ammonia, an ammonium salt, or another ammonia surrogate.

-

Reaction: Seal the vial and heat the mixture with stirring for the required time, monitoring by GC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter it through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the primary arylamine.

Visualization: Simplified Buchwald-Hartwig Catalytic Cycle

Precursor for Materials and Inorganic Compounds

Ammonium iodide is a vital precursor in materials science for synthesizing a range of functional materials. It is used as a catalyst for producing high-purity gallium nitride (GaN) powder and as a component in preparing polymer electrolytes for dye-sensitized solar cells. Furthermore, it is critical in the synthesis of anhydrous lanthanide halides and is a direct precursor to methylammonium iodide (CH₃NH₃I), a fundamental component of high-performance perovskite solar cells.[12][13]

Quantitative Data: Materials Synthesis

| Target Material | Co-Precursors | Synthesis Method | Application |

| Methylammonium Iodide (CH₃NH₃I) | Methylamine, Hydroiodic Acid (from NH₄I route) | Acid-base reaction | Perovskite solar cells |

| Anhydrous Europium(II) Iodide (EuI₂) | Europium iodide hydrate | Ammonium-iodide route (dehydration) | Scintillators |

| Polymer Electrolytes | (Various polymers) | Doping/mixing | Dye-sensitized solar cells |

| Gallium Nitride (GaN) | (Gallium source) | Catalytic synthesis | Semiconductors |

Experimental Protocol: Synthesis of Methylammonium Iodide (CH₃NH₃I)

This protocol is adapted from methods used for preparing perovskite precursors.[12]

-

Reaction Setup: In a round-bottom flask placed in an ice bath (0 °C), combine an aqueous solution of methylamine (e.g., 40%).

-

Acid Addition: While stirring vigorously, add hydroiodic acid (HI) dropwise. Note: HI can be prepared from salts like NH₄I.

-

Reaction: Allow the solution to stir for at least two hours at 0 °C to ensure the reaction goes to completion.

-

Solvent Removal: Remove the solvent (water) using a rotary evaporator to obtain the crude product as yellow-white crystals.

-

Washing: Wash the crystals multiple times by sonicating them in a non-polar solvent like diethyl ether to remove unreacted starting materials.

-

Drying: Filter the washed crystals and dry them overnight under vacuum to yield pure, white crystals of methylammonium iodide (CH₃NH₃I).

Visualization: Workflow for Perovskite Film Deposition

References

- 1. Ammonium iodide - Wikipedia [en.wikipedia.org]

- 2. Preparation Of Ammonium Iodide - Nanjing Chemical Material Corp. [njchm.com]

- 3. Ammonium Iodide | CAS#: 12027-06-04 | Iofina [iofina.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Ammonium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. Palladium-catalyzed coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates: a general method for the preparation of primary arylamines. | Semantic Scholar [semanticscholar.org]

- 9. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Ammonium Iodide in Perovskite Solar Cell Fabrication

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammonium iodide (NH₄I), referred to chemically as "Azane;hydroiodide," and its organic derivatives have emerged as critical additives and post-treatment agents in the fabrication of perovskite solar cells (PSCs). Their application has been demonstrated to significantly enhance power conversion efficiency (PCE), improve device stability, and modulate the morphological and electronic properties of the perovskite active layer. These compounds play a crucial role in passivating defects, controlling crystal growth, and improving charge extraction, thereby addressing some of the key challenges in the commercialization of perovskite photovoltaic technology.

This document provides detailed application notes and experimental protocols for the utilization of ammonium iodide and its derivatives in the fabrication of high-performance perovskite solar cells.

Data Presentation